molecular formula C12H23ClN2O2S B2567289 Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride CAS No. 2445786-93-4

Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride

Cat. No.: B2567289
CAS No.: 2445786-93-4
M. Wt: 294.84
InChI Key: DPSAJPODITVJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H20N2O2S·HCl. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes an azetidine ring and a thiazinane ring, making it a valuable intermediate in the synthesis of various complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride typically involves multiple steps. One common method starts with the reaction of tert-butyl azetidine-1-carboxylate with 1,3-thiazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride is not fully understood. its unique structure suggests that it may interact with various molecular targets, including enzymes and receptors. The azetidine ring is known to be a bioisostere for certain functional groups, potentially allowing the compound to modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride is unique due to the presence of both the azetidine and thiazinane rings. This dual-ring structure imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S.ClH/c1-12(2,3)16-11(15)14-7-9(8-14)10-13-5-4-6-17-10;/h9-10,13H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSAJPODITVJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2NCCCS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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